

# SAR7334 discovery and pharmacological characterization

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**Compound Focus:** SAR7334

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## Introduction to SAR7334 and TRPC Channels

**SAR7334** is a novel potent inhibitor targeting **diacylglycerol (DAG)-sensitive TRPC cation channels**, specifically TRPC6, TRPC3, and TRPC7 [1]. The rationale for its development stems from the association of TRPC6 channels with several pathologies, including:

- **Focal segmental glomerulosclerosis** [1]
- **Pulmonary hypertension** [1]
- **Ischemia reperfusion-induced lung edema** [1]

The primary goal of its discovery was to create a highly potent and bioavailable inhibitor to open new opportunities for investigating TRPC channel function in vivo and exploring their therapeutic potential [1].

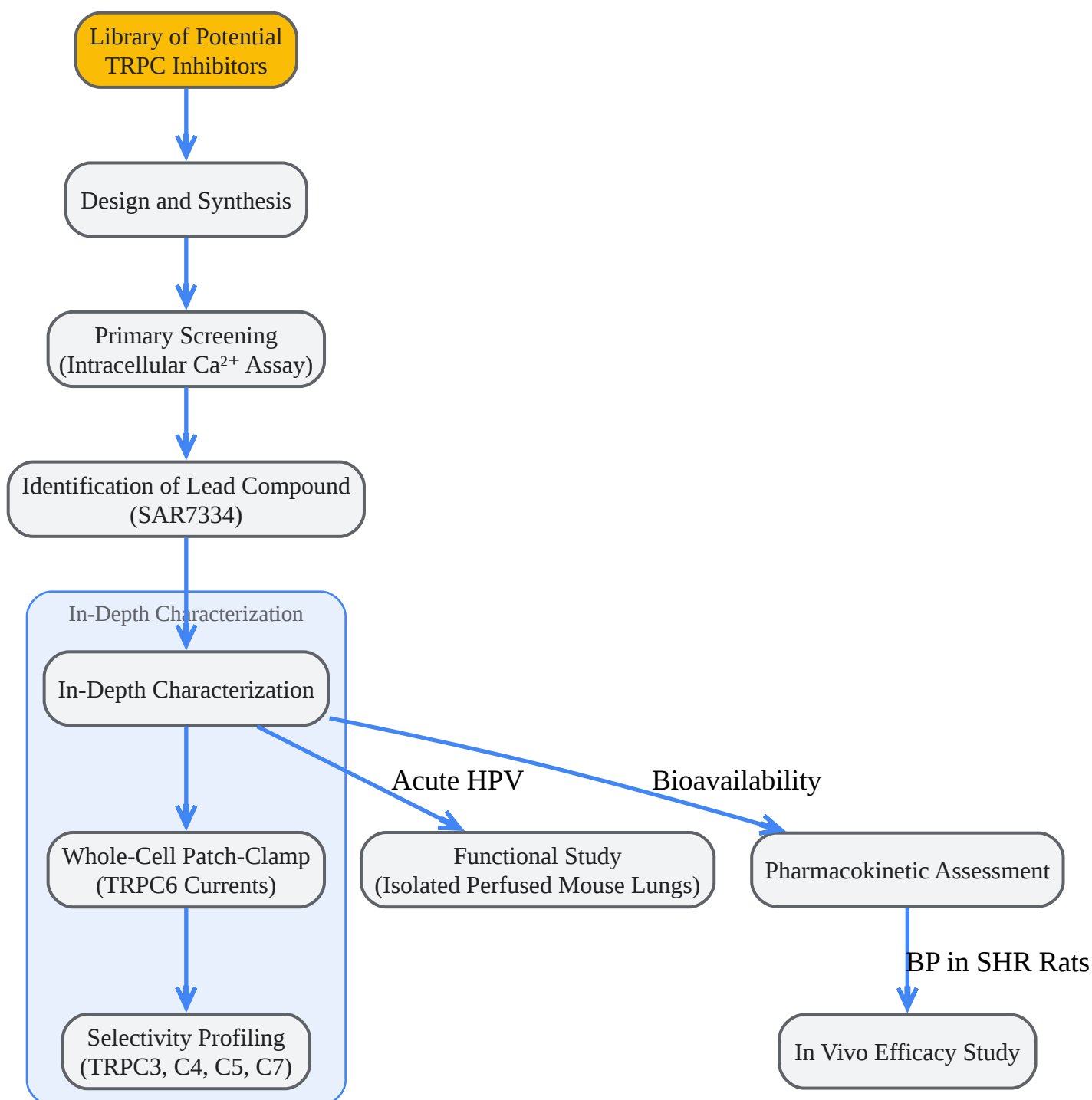
## Pharmacological Profile and Potency

The following table summarizes the key potency and selectivity data for **SAR7334**:

Pharmacological Parameter	Target Channel & Result
Ca <sup>2+</sup> Influx Inhibition (IC <sub>50</sub> )	TRPC6: <b>9.5 nM</b> / TRPC3: <b>282 nM</b> / TRPC7: <b>226 nM</b> [1]
Patch-Clamp Analysis (IC <sub>50</sub> )	TRPC6-mediated currents: <b>7.9 nM</b> [1]
Selectivity	Did not affect TRPC4 and TRPC5-mediated Ca <sup>2+</sup> entry [1]
Functional Effect	Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice [1]

## Discovery and Experimental Workflow

The discovery of **SAR7334** followed a structured drug discovery pipeline. The diagram below outlines the key experimental stages and workflows involved in its characterization.



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Diagram of the key experimental stages in the discovery and characterization of **SAR7334** [1].

## Mechanism of Action and Functional Effects

**SAR7334** functions by directly inhibiting cation influx through TRPC6 channels. The experimental data confirmed that:

- It is a **potent and selective inhibitor** of DAG-sensitive TRPC channels (TRPC3, C6, C7) [1].
- The compound **blocks TRPC6 currents** effectively, as validated by patch-clamp experiments [1].

In functional studies using isolated perfused lungs from mice, **SAR7334 suppressed acute hypoxic pulmonary vasoconstriction (HPV)**, a process known to be TRPC6-dependent. This suggests its potential application in researching or treating pulmonary vascular conditions [1].

## In Vivo and Pharmacokinetic Data

Initial pharmacokinetic studies indicated that **SAR7334** possesses suitable properties for **chronic oral administration** [1].

- In a short-term study on spontaneously hypertensive rats (SHR), **SAR7334 did not significantly change mean arterial pressure** [1].
- This finding led researchers to conclude that TRPC6 channels are unlikely to play a major role in blood pressure regulation in this particular model of hypertension [1].

## Conclusion and Research Implications

**SAR7334** is established as a **novel, highly potent, and bioavailable inhibitor** of TRPC6 channels. Its discovery confirms the role of these channels in hypoxic pulmonary vasoregulation while suggesting a limited role in systemic blood pressure regulation in certain hypertensive models [1]. This tool compound opens new avenues for probing TRPC channel function in vivo and exploring their relevance to human diseases [1].

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## References

1. and Discovery of a novel potent... pharmacological characterization [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SAR7334 discovery and pharmacological characterization].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002564#sar7334-discovery-and-pharmacological-characterization>]

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